2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide
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Overview
Description
2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide is a complex organic molecule with diverse applications in chemistry, biology, and industry. It features a triazole ring, which is a common structure in medicinal chemistry due to its bioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized via a multi-step process starting from commercially available precursors
Industrial Production Methods
Industrial-scale production typically involves optimized reaction conditions to enhance yield and purity, including the use of catalysts, controlled temperature, and pressure conditions. High-performance liquid chromatography (HPLC) is often used to purify the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, especially at the sulfanyl and phenyl groups.
Reduction: : Selective reduction of the triazole ring or other functionalities.
Substitution: : Nucleophilic and electrophilic substitution reactions are feasible at the benzyl and phenoxymethyl groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, organolithium reagents.
Major Products Formed
The major products depend on the specific reaction conditions but typically involve modified triazole derivatives or altered acetamide moieties.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential bioactivity. The triazole ring is known to interact with various enzymes and receptors, making it a candidate for drug development.
Medicine
Preliminary studies suggest it may have antifungal, antibacterial, or anti-inflammatory properties, though further research is needed to confirm these effects.
Industry
In the industrial sector, it could be utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects largely depends on its interaction with biological targets. The triazole ring can form hydrogen bonds with enzyme active sites, potentially inhibiting or modifying enzyme function. Pathways involved may include signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
**2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
**2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
Uniqueness
What sets 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide apart is the specific substitution pattern on the triazole and phenyl rings, which can confer unique biological activities and chemical reactivity.
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Properties
IUPAC Name |
2-[[4-benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N4O2S/c25-20-12-11-18(13-21(20)26)27-23(31)16-33-24-29-28-22(15-32-19-9-5-2-6-10-19)30(24)14-17-7-3-1-4-8-17/h1-13H,14-16H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USKMBFGJJQITMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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